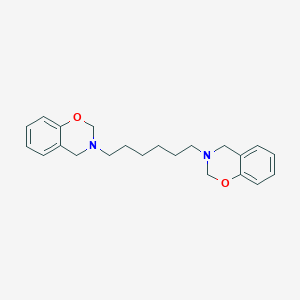
Benzene-1,2,3-triol;pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white, water-soluble solid that is sensitive to oxygen, often appearing brownish due to oxidation . Pyrimidine, on the other hand, is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring . The combination of these two compounds, Benzene-1,2,3-triol;pyrimidine, offers unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,2,3-triol is typically produced by heating gallic acid to induce decarboxylation . Another method involves treating para-chlorophenoldisulfonic acid with potassium hydroxide . Pyrimidine derivatives can be synthesized through an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .
Industrial Production Methods: Industrial production of Benzene-1,2,3-triol involves the decarboxylation of gallic acid, which is obtained from tannin . Pyrimidine derivatives are produced using various synthetic methods, including the use of green solvents and catalysts to ensure eco-friendly production .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2,3-triol undergoes several types of reactions, including oxidation, reduction, and substitution. In alkaline solutions, it deprotonates and absorbs oxygen from the air, turning brown . Pyrimidine derivatives participate in various chemical reactions, including Suzuki–Miyaura coupling, which involves the formation of carbon–carbon bonds under mild and functional group-tolerant conditions .
Common Reagents and Conditions: Common reagents for the reactions involving Benzene-1,2,3-triol include potassium hydroxide and sodium hypochlorite . For pyrimidine derivatives, reagents such as boron compounds are used in Suzuki–Miyaura coupling .
Major Products Formed: The major products formed from the reactions of Benzene-1,2,3-triol include its oxidized forms and various substituted derivatives . Pyrimidine derivatives can form a wide range of products, including those with significant biological activities .
Scientific Research Applications
Benzene-1,2,3-triol has been used in various scientific research applications, including its use as an antioxidant, antiseptic, and in photography as a developing agent . Pyrimidine derivatives have a broad range of applications in chemistry, biology, medicine, and industry. They exhibit pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . Additionally, they are used in the synthesis of polymers and heterostructure devices .
Mechanism of Action
The mechanism of action of Benzene-1,2,3-triol involves its ability to undergo oxidation and reduction reactions, which contribute to its antioxidant properties . Pyrimidine derivatives exert their effects through various molecular targets and pathways, including the inhibition of inflammatory mediators and the modulation of DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Benzene-1,2,3-triol include other benzenetriols such as hydroquinone and catechol . Pyrimidine derivatives can be compared to other nitrogen-containing heterocycles like pyridine and pyrrole .
Uniqueness: Benzene-1,2,3-triol is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity . Pyrimidine derivatives are unique because of their nitrogen atoms at positions 1 and 3, which contribute to their diverse biological activities and applications .
Properties
CAS No. |
874009-91-3 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
benzene-1,2,3-triol;pyrimidine |
InChI |
InChI=1S/C6H6O3.C4H4N2/c7-4-2-1-3-5(8)6(4)9;1-2-5-4-6-3-1/h1-3,7-9H;1-4H |
InChI Key |
NRUPMKZAXSWRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)O.C1=CN=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)

![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)





![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
